3,4-Dimethoxy-N'-(4-nitrobenzylidene)benzohydrazide
Description
3,4-Dimethoxy-N'-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of 3,4-dimethoxybenzohydrazide with 4-nitrobenzaldehyde. Its molecular formula is C₁₆H₁₅N₃O₅, featuring a benzohydrazide core substituted with two methoxy groups at positions 3 and 4 and a 4-nitrobenzylidene moiety. This compound is structurally related to bioactive hydrazones, which are known for antimicrobial, antioxidant, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-5-12(9-15(14)24-2)16(20)18-17-10-11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVTWGJXYTFQY-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301326-96-5 | |
| Record name | 3,4-DIMETHOXY-N'-(4-NITROBENZYLIDENE)BENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is formed after several hours of refluxing. The crude product is then purified by recrystallization from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 3,4-Dimethoxy-N’-(4-aminobenzylidene)benzohydrazide.
Oxidation: 3,4-Dimethoxyquinone derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives can be used in the development of new materials with specific properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals due to its structural features.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
Comparison with Similar Compounds
Substituent Effects on the Benzohydrazide Core
The 3,4-dimethoxy substitution distinguishes this compound from analogues with hydroxy, alkyl, or heterocyclic groups. Key comparisons include:
Benzylidene Moiety Variations
The 4-nitrobenzylidene group is a common feature in many analogues, but substituents on the benzylidene ring modulate activity:
Hybrid Derivatives with Additional Pharmacophores
Some analogues incorporate heterocycles or extended conjugated systems:
- Indolinone and Triazole Moieties: These groups introduce new pharmacophores, diversifying biological targets (e.g., kinase or enzyme inhibition) .
- Comparison with Target Compound: The absence of such heterocycles in this compound limits its application to non-enzymatic targets but simplifies synthesis .
Crystallographic Data
- 3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide crystallizes in a monoclinic system (space group P2₁/c) with intramolecular hydrogen bonds stabilizing the structure .
- N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide exhibits a near-planar structure (dihedral angle: 3.9°), facilitating π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
